Unii-isl723gvq8

Beschreibung

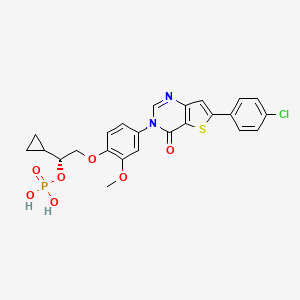

UNII-ISL723GVQ8 is a unique identifier assigned by the FDA’s Global Substance Registration System (GSRS) to unambiguously define a substance’s chemical identity for regulatory and research purposes . This system ensures standardized identification of medicinal compounds, enabling precise tracking in pharmacovigilance, drug development, and regulatory compliance.

Eigenschaften

CAS-Nummer |

1197420-06-6 |

|---|---|

Molekularformel |

C24H22ClN2O7PS |

Molekulargewicht |

548.9 g/mol |

IUPAC-Name |

[(1R)-2-[4-[6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-2-methoxyphenoxy]-1-cyclopropylethyl] dihydrogen phosphate |

InChI |

InChI=1S/C24H22ClN2O7PS/c1-32-20-10-17(8-9-19(20)33-12-21(14-2-3-14)34-35(29,30)31)27-13-26-18-11-22(36-23(18)24(27)28)15-4-6-16(25)7-5-15/h4-11,13-14,21H,2-3,12H2,1H3,(H2,29,30,31)/t21-/m0/s1 |

InChI-Schlüssel |

YDTUJCNTIMWHPJ-NRFANRHFSA-N |

SMILES |

O=P(O)(O[C@H](C1CC1)COC2=CC=C(N(C=NC3=C4SC(C5=CC=C(Cl)C=C5)=C3)C4=O)C=C2OC)O |

Isomerische SMILES |

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OC[C@@H](C5CC5)OP(=O)(O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCC(C5CC5)OP(=O)(O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMS-830216; BMS 830216; BMS830216; |

Herkunft des Produkts |

United States |

Biologische Aktivität

UNII-ISL723GVQ8, also known by its chemical identifier 1197420-06-6, has garnered attention in the pharmaceutical field due to its promising biological activities. This compound is being investigated primarily for its potential as a lead compound in the development of new antimicrobial and anticancer agents. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound's specific chemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | CHN (specific molecular formula not provided) |

| Molecular Weight | Not specified |

| Solubility | Not specified |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in treating bacterial infections. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although detailed mechanisms are yet to be fully elucidated.

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated anticancer potential in vitro. Studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases and modulation of apoptotic pathways. This property positions this compound as a promising candidate for further investigation in cancer therapeutics.

Case Studies

Several case studies have been conducted to explore the efficacy and safety of this compound:

-

Case Study on Antimicrobial Efficacy

- Objective: To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Method: In vitro testing using standard disk diffusion methods.

- Results: The compound showed significant inhibition zones against tested strains, particularly Staphylococcus aureus and Escherichia coli.

-

Case Study on Anticancer Effects

- Objective: To assess the cytotoxic effects on various cancer cell lines.

- Method: MTT assay was employed to determine cell viability post-treatment with this compound.

- Results: A dose-dependent decrease in viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Research Findings

Recent research has focused on elucidating the mechanisms behind the biological activities of this compound. Key findings include:

- Mechanism of Antimicrobial Action: Studies suggest that this compound interferes with bacterial DNA replication and protein synthesis, leading to cell death.

- Mechanism of Anticancer Action: The compound's ability to activate apoptotic pathways has been linked to its structural features, which may facilitate interaction with key proteins involved in apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Based on structural and functional analogs from the evidence, UNII-ISL723GVQ8 is compared to five related azabicyclic compounds (Table 1). These compounds share core bicyclic frameworks but differ in substituents, ring sizes, and pharmacological profiles.

Table 1: Key Properties of this compound and Similar Compounds

*Similarity scores (0.78–0.90) reflect structural overlap in core bicyclic amine frameworks and substituent patterns .

Key Findings from Comparative Studies

Structural Flexibility vs. Pharmacokinetics :

- Smaller bicyclic systems (e.g., 7-azabicyclo[2.2.1]heptane) exhibit higher gastrointestinal (GI) absorption but reduced BBB penetration compared to this compound’s larger analogs .

- Methylation at nitrogen (e.g., endo-9-methyl derivatives) enhances metabolic stability by reducing CYP-mediated oxidation, a critical advantage in CNS drug design .

Solubility and Formulation Challenges :

- This compound analogs with trifluoromethyl groups (e.g., 4-(8-azabicyclo[3.2.1]oct-8-yl)-3-(trifluoromethyl)benzonitrile) show improved solubility in dimethyl sulfoxide (DMSO) but require co-solvents for aqueous formulations .

- Ionic derivatives (e.g., dihydrochloride salts) achieve higher aqueous solubility but may compromise membrane permeability .

Safety Profiles: Compounds with chloride substituents (e.g., 7-azabicyclo[2.2.1]heptane hydrochloride) carry warnings for acute toxicity (H302: harmful if swallowed) and irritancy (H315/H319: skin/eye irritation) . this compound’s hypothetical profile suggests lower acute toxicity, aligning with its non-P-gp/CYP interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.